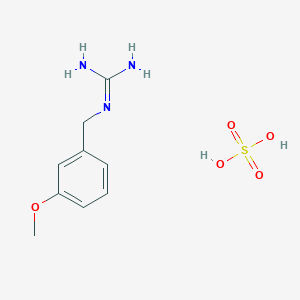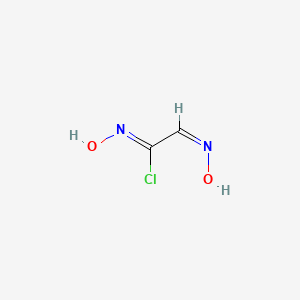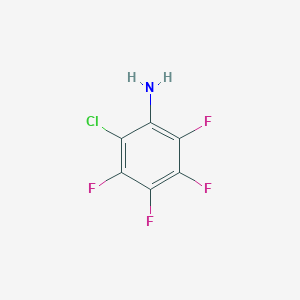
2-Chloro-3,4,5,6-tetrafluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4,5,6-tetrafluoroaniline is an organofluorine compound with the molecular formula C6H2ClF4NH2 It is a derivative of aniline where the hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3,4,5,6-tetrafluoroaniline typically involves the ammonolysis of chloropentafluorobenzene. This reaction can be carried out both in the presence and absence of copper (I) salt. In the absence of copper (I) salt, the reaction yields fluorine substitution products, whereas in the presence of copper (I) salt, the chlorine atom is replaced .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Ammonolysis: Using ammonia in the presence or absence of copper (I) salt.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Fluorine Substitution Products: When reacted in the absence of copper (I) salt.
Chlorine Replacement Products: When reacted in the presence of copper (I) salt.
Scientific Research Applications
2-Chloro-3,4,5,6-tetrafluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of bioactive molecules due to its unique fluorine content.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,5,6-tetrafluoroaniline involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluoroaniline
- 2,3,5,6-Tetrafluoroaniline
- 4-Chloro-2,3,5,6-tetrafluoroaniline
Comparison: 2-Chloro-3,4,5,6-tetrafluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-3,4,5,6-tetrafluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEVXDRTLUQJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
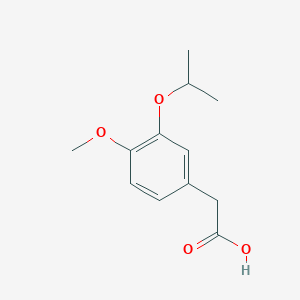
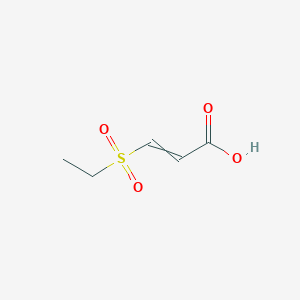
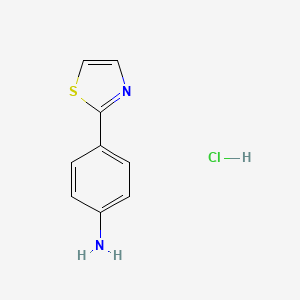
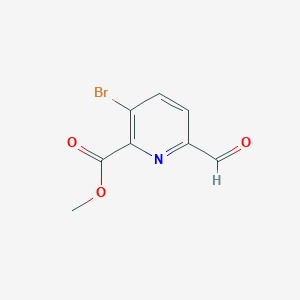
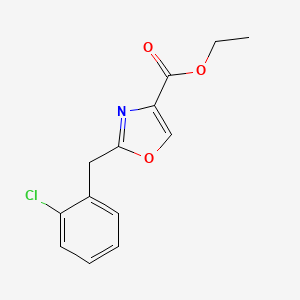
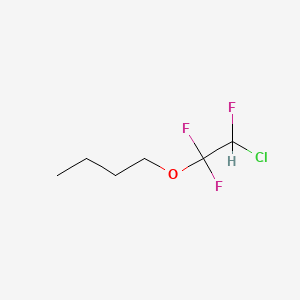
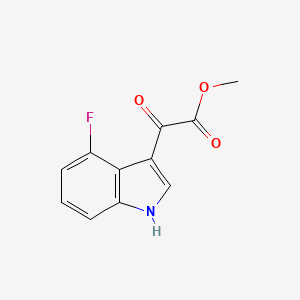
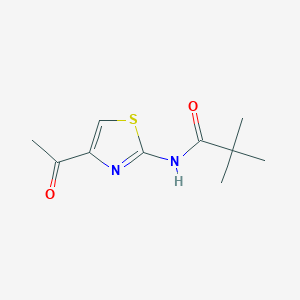
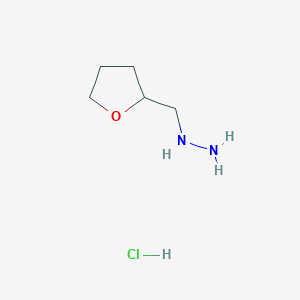
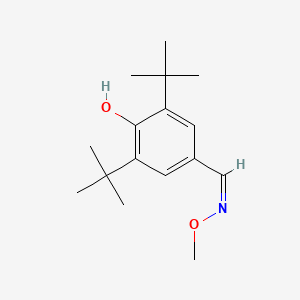
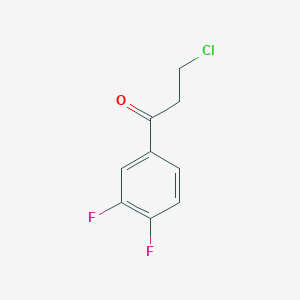
![4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B11722146.png)
